Acenaphtho[1,2-g]pteridin-11-ol
Description
Acenaphtho[1,2-g]pteridin-11-ol is a polycyclic heterocyclic compound featuring a fused acenaphthene and pteridine scaffold with a hydroxyl group at the 11-position. These derivatives are synthesized via condensation reactions between acenaphthoquinone and substituted uracil precursors under acidic conditions, yielding high-melting solids (>300°C) with demonstrated anti-proliferative activity against cancer cell lines . The hydroxyl group at position 11 likely influences solubility, reactivity, and biological interactions compared to ketone or thione analogs.
Properties
Molecular Formula |
C16H8N4O |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
8H-acenaphthyleno[1,2-g]pteridin-11-one |
InChI |
InChI=1S/C16H8N4O/c21-16-14-15(17-7-18-16)20-13-10-6-2-4-8-3-1-5-9(11(8)10)12(13)19-14/h1-7H,(H,17,18,20,21) |
InChI Key |
CVPZDDJGUBHDMD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(NC=NC5=O)N=C4C3=CC=C2 |
Isomeric SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(NC=NC5=O)N=C4C3=CC=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)N=C5C(=NC=NC5=O)N4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and discussion highlight key structural, synthetic, and functional differences between Acenaphtho[1,2-g]pteridin-11-ol and related acenaphthene-based heterocycles:
Structural and Functional Insights
This may improve binding to biological targets like kinases (EGFR/BRAFV600E) . The hydroxyl group at C11 differentiates it from ketone derivatives (e.g., 7b–f), which exhibit higher electrophilicity and may undergo nucleophilic additions.
Synthetic Efficiency: Acenaphtho[1,2-g]pteridine derivatives are synthesized via acid-catalyzed condensation (yields 60–79%), while acenaphtho[1,2-b]indoles are prepared via domino reactions with superior yields (>80%) and regioselectivity . Ionic liquid catalysts () further improve furan-based acenaphthene synthesis, suggesting opportunities for optimizing pteridine derivatives.
Biological Activity: Cytotoxicity: 9-(Benzylthio)acenaphtho-triazines () show apoptosis induction via Bcl-2 interaction, while pteridine diones (7b–f) target EGFR/BRAFV600E. The hydroxyl group in this compound may modulate kinase selectivity or solubility. Mutagenicity: Nitro-substituted acenaphthoquinolines () are highly mutagenic, whereas methyl/methoxy analogs are inactive. This highlights the impact of substituents on toxicity profiles, a critical consideration for pteridin-11-ol derivatives.
Physicochemical Properties :
- Melting points for acenaphtho-pteridine diones exceed 300°C (), indicative of high crystallinity. The hydroxyl group in the target compound may reduce melting points slightly due to disrupted packing.
- Solubility challenges in acenaphthene derivatives () are often addressed via tert-butyl groups or hydrophilic substituents (e.g., -OH), suggesting the 11-hydroxyl group could improve bioavailability.
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